molecular formula C14H13ClN2O2 B8032240 tert-butyl 2-chloro-6-cyano-1H-indole-1-carboxylate

tert-butyl 2-chloro-6-cyano-1H-indole-1-carboxylate

Cat. No.: B8032240
M. Wt: 276.72 g/mol
InChI Key: DYKOBMHBAPVRAC-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-6-cyano-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a chloro substituent on the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-6-cyano-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the cyano and chloro groups. The tert-butyl ester is then formed through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reagents are selected to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-chloro-6-cyano-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-6-cyano-1H-indole-1-carboxylate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-chloro-6-cyano-1H-indole-1-carboxylate is unique due to the presence of both cyano and chloro substituents on the indole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

tert-butyl 2-chloro-6-cyanoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-14(2,3)19-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKOBMHBAPVRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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